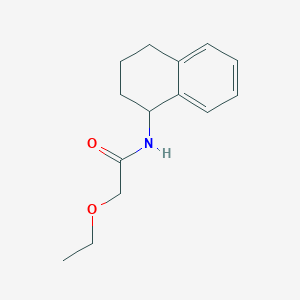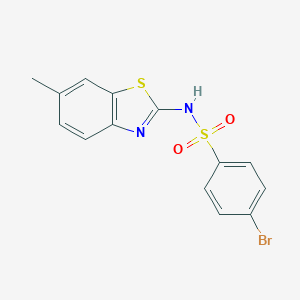![molecular formula C17H20ClNO B259368 N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine, also known as BPCB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPCB belongs to the class of phenethylamines and has a complex chemical structure. In
作用機序
N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine acts as a selective monoamine oxidase-B (MAO-B) inhibitor, which means it inhibits the enzyme that breaks down dopamine in the brain. This leads to an increase in dopamine levels, which can improve cognitive function and motor control. This compound has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to improve motor function and cognitive performance in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to have anti-inflammatory and anti-cancer properties, although the exact mechanisms are still being studied. This compound has a high affinity for MAO-B, which makes it a potent inhibitor of the enzyme.
実験室実験の利点と制限
One advantage of N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine is its selectivity for MAO-B, which makes it a useful tool for studying the role of dopamine in the brain. However, its complex chemical structure and synthesis method make it difficult to obtain in large quantities. In addition, its potential therapeutic applications have not been fully explored, and more research is needed to determine its safety and efficacy.
将来の方向性
There are several future directions for research on N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is its anti-inflammatory and anti-cancer properties, which could lead to the development of new therapies for these conditions. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body.
Conclusion:
This compound is a complex chemical compound that has potential therapeutic applications in the treatment of neurological disorders, as well as anti-inflammatory and anti-cancer properties. Its selectivity for MAO-B makes it a useful tool for studying the role of dopamine in the brain. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine is a complex process that involves multiple steps. It starts with the preparation of 3-chlorobenzyl chloride, which is then reacted with sodium benzyloxide to form 4-(benzyloxy)-3-chlorobenzyl chloride. The final step involves the reaction of 4-(benzyloxy)-3-chlorobenzyl chloride with propylamine to form this compound. The purity of the final product is crucial for its use in scientific research.
科学的研究の応用
N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has also been investigated for its anti-inflammatory and anti-cancer properties.
特性
分子式 |
C17H20ClNO |
|---|---|
分子量 |
289.8 g/mol |
IUPAC名 |
N-[(3-chloro-4-phenylmethoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C17H20ClNO/c1-2-10-19-12-15-8-9-17(16(18)11-15)20-13-14-6-4-3-5-7-14/h3-9,11,19H,2,10,12-13H2,1H3 |
InChIキー |
MMNLFQSNKOLYIS-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl |
正規SMILES |
CCCNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)